5-Chloro-8-hydroxyquinoline Glucuronide
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Overview
Description
5-Chloro-8-hydroxyquinoline Glucuronide is a chemical compound derived from 5-Chloro-8-hydroxyquinoline. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to 5-Chloro-8-hydroxyquinoline. This compound is of interest due to its potential biological activities and its role as a metabolite in drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-hydroxyquinoline Glucuronide typically involves the glucuronidation of 5-Chloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 5-Chloro-8-hydroxyquinoline. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced bioreactors. The chemical synthesis route can also be scaled up for industrial production, with careful control of reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-hydroxyquinoline Glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-8-hydroxyquinoline Glucuronide has several scientific research applications:
Chemistry: Used as a model compound in studies of glucuronidation and drug metabolism.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of analytical methods for detecting drug metabolites
Mechanism of Action
The mechanism of action of 5-Chloro-8-hydroxyquinoline Glucuronide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that may inhibit enzymatic activities. This compound may also interfere with cellular processes by modulating the activity of enzymes involved in glucuronidation and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxyquinoline Glucuronide
- 8-Hydroxyquinoline Glucuronide
- 5-Chloro-8-hydroxyquinoline
Uniqueness
5-Chloro-8-hydroxyquinoline Glucuronide is unique due to its specific glucuronide conjugation, which influences its solubility, stability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .
Biological Activity
5-Chloro-8-hydroxyquinoline glucuronide (5-Cl-8-HQG) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of 5-Cl-8-HQG, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group at the 5-position and a glucuronide moiety. The molecular formula is C14H12ClN1O7 with a molecular weight of approximately 355.73 g/mol. Its structure enhances its solubility and bioavailability compared to its parent compound, 8-hydroxyquinoline.
Antimicrobial Activity
5-Cl-8-HQG exhibits broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it has significant inhibitory effects against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0625 mg/mL |
Klebsiella pneumoniae | 0.125 mg/mL |
Pseudomonas aeruginosa | 0.250 mg/mL |
The mechanism of action involves the disruption of bacterial cell membrane integrity and inhibition of essential cellular processes, making it a promising candidate for treating antibiotic-resistant infections .
Anticancer Activity
Research indicates that 5-Cl-8-HQG possesses anticancer properties, particularly against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study: Breast Cancer Cells
In a study examining the effects of 5-Cl-8-HQG on MCF-7 breast cancer cells, it was found that:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM.
- Mechanism : The compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in cell death.
Antiviral Activity
The antiviral potential of 5-Cl-8-HQG has been explored with respect to several viral pathogens. Notably, it has shown efficacy against the dengue virus and other RNA viruses.
Study Findings:
- Dengue Virus Inhibition : In vitro studies revealed that 5-Cl-8-HQG significantly reduced viral replication with an IC50 value of 15 µM.
- Mechanism : The compound appears to interfere with viral entry into host cells and disrupts viral RNA synthesis.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGDKVCRDHCKOY-DKBOKBLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65851-39-0 |
Source
|
Record name | 5-Chloro-8-hydroxyquinoline beta-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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